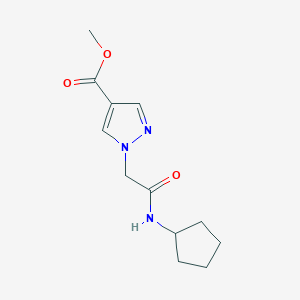

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with hydrazine to form cyclopentylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies:

- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate may possess similar properties due to its structural features that allow interaction with biological targets involved in cancer progression .

- Anti-inflammatory Effects : Compounds with pyrazole moieties have been reported to exhibit anti-inflammatory properties. This compound's potential to modulate inflammatory pathways could be beneficial in developing treatments for inflammatory diseases .

- Neuroprotective Properties : Some pyrazole derivatives are known to protect neuronal cells from oxidative stress. This compound might also exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

Drug Development

The compound serves as a versatile scaffold for synthesizing new drug candidates. Its ability to be modified at different positions opens avenues for developing targeted therapies against various diseases, particularly cancers and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

Research on this compound can facilitate SAR studies, which are crucial for understanding how modifications affect biological activity. By systematically altering functional groups, researchers can optimize the efficacy and selectivity of potential therapeutic agents .

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylate

- Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-triazole-4-carboxylate

Uniqueness

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both a cyclopentylamino group and a carboxylate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and case studies.

Chemical Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molar Mass : 251.28 g/mol

The compound can be synthesized through a multi-step process involving cyclopentanone and hydrazine to form cyclopentylhydrazine, which is then reacted with ethyl acetoacetate to construct the pyrazole ring. The final esterification with methanol yields the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these strains range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results highlighted its superior activity compared to other derivatives, suggesting a promising avenue for further pharmaceutical development .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound in a model of acute arthritis. The study reported a marked decrease in paw swelling and inflammatory cell infiltration in treated animals compared to controls. This underscores the compound's potential as a therapeutic agent in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anti-inflammatory |

| Methyl 1-(2-(cyclopropylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | Structure | Moderate antimicrobial activity |

| Methyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate | Structure | Low anti-inflammatory activity |

This table illustrates that this compound stands out due to its enhanced antimicrobial and anti-inflammatory activities compared to related compounds.

Propiedades

IUPAC Name |

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-18-12(17)9-6-13-15(7-9)8-11(16)14-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCWFFWNLCIHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.